2-Chloro-6-cyclopropylpyridine-4-carboxylic acid
CAS No.: 1518073-36-3
VCID: VC5049071
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62
* For research use only. Not for human or veterinary use.

Description | Overview of 2-Chloro-6-Cyclopropylpyridine-4-Carboxylic Acid2-Chloro-6-cyclopropylpyridine-4-carboxylic acid is an organic compound characterized by a pyridine ring substituted with a chlorine atom and a cyclopropyl group. Its molecular formula is , and it has significant relevance in medicinal chemistry due to its potential biological activities. Structural InformationMolecular Structure:
2D Structure Representation: The structure can be visualized as follows:
Predicted Collision Cross Section DataThe predicted collision cross-section (CCS) values for various adducts of 2-chloro-6-cyclopropylpyridine-4-carboxylic acid are summarized in the table below:
Biological Activity and Research FindingsResearch indicates that compounds similar to 2-chloro-6-cyclopropylpyridine-4-carboxylic acid may exhibit significant biological activities, particularly as inhibitors of specific enzymes or receptors involved in various diseases. Potential Applications:
Synthesis MethodsSynthesis of 2-chloro-6-cyclopropylpyridine-4-carboxylic acid can be achieved through several methods, often involving the reaction of pyridine derivatives with cyclopropyl-containing reagents under controlled conditions to ensure high yield and purity. |
|||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1518073-36-3 | |||||||||||||||||||||||||||
Product Name | 2-Chloro-6-cyclopropylpyridine-4-carboxylic acid | |||||||||||||||||||||||||||
Molecular Formula | C9H8ClNO2 | |||||||||||||||||||||||||||
Molecular Weight | 197.62 | |||||||||||||||||||||||||||
IUPAC Name | 2-chloro-6-cyclopropylpyridine-4-carboxylic acid | |||||||||||||||||||||||||||
Standard InChI | InChI=1S/C9H8ClNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) | |||||||||||||||||||||||||||
Standard InChIKey | CSZABJNHCVVZMX-UHFFFAOYSA-N | |||||||||||||||||||||||||||
SMILES | C1CC1C2=NC(=CC(=C2)C(=O)O)Cl | |||||||||||||||||||||||||||
Solubility | not available | |||||||||||||||||||||||||||
PubChem Compound | 83235506 | |||||||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume